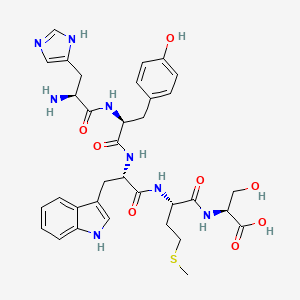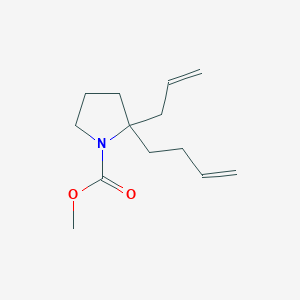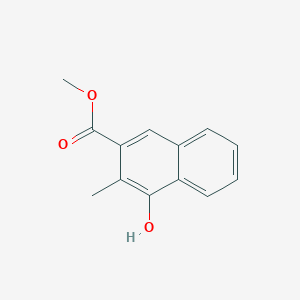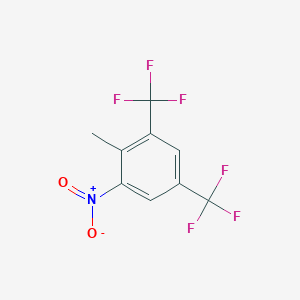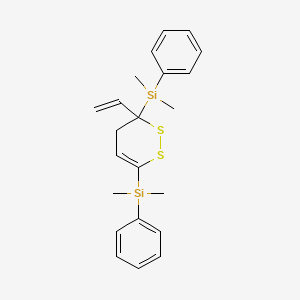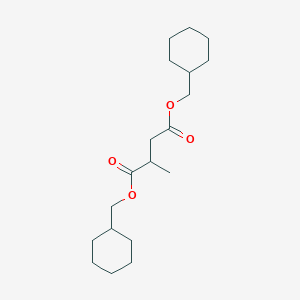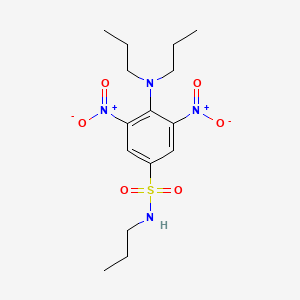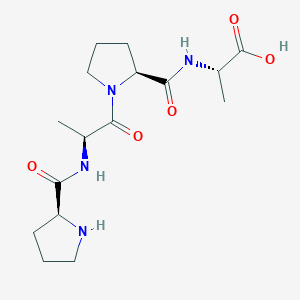![molecular formula C15H14O2 B14239259 (2S)-2-[(4-phenylphenoxy)methyl]oxirane CAS No. 250778-95-1](/img/structure/B14239259.png)
(2S)-2-[(4-phenylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-phenylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-phenylphenoxy)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide . The reaction conditions usually involve a solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise temperature and pressure control, resulting in consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-phenylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-phenylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-phenylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(4-methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of a phenyl group.
(2S)-2-[(4-chlorophenyl)methyl]oxirane: Contains a chlorine atom in place of the phenyl group.
(2S)-2-[(4-nitrophenyl)methyl]oxirane: Features a nitro group instead of the phenyl group.
Uniqueness
(2S)-2-[(4-phenylphenoxy)methyl]oxirane is unique due to its specific phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
250778-95-1 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2S)-2-[(4-phenylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1 |
InChI-Schlüssel |
GXANCFOKAWEPIS-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


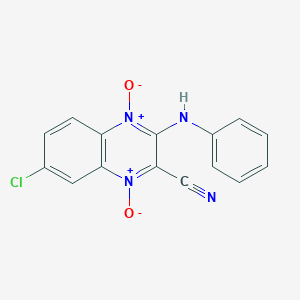
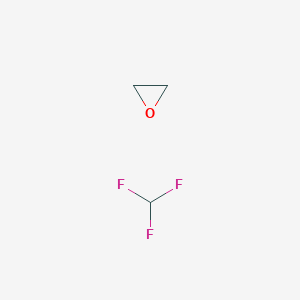
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)



